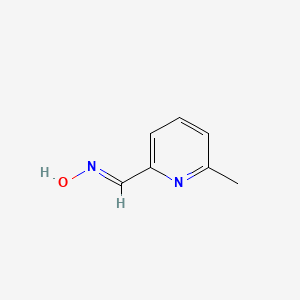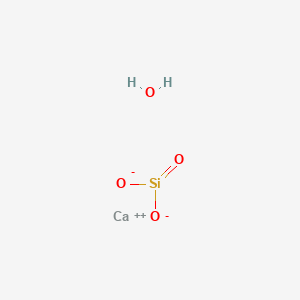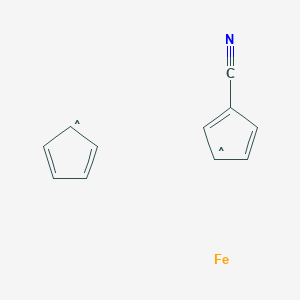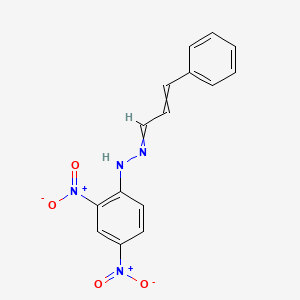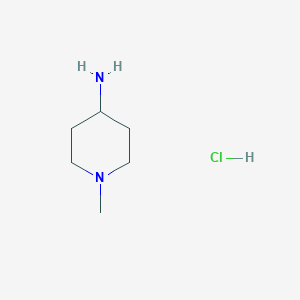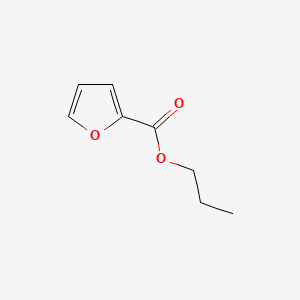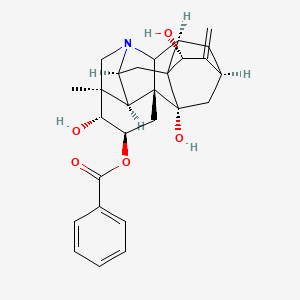
Ethynylferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynylferrocene, a derivative of ferrocene, is an organometallic compound with the formula C_10H_10FeC_2H. It's known for its applications in organic synthesis and as a building block in materials science.
Synthesis Analysis
Ethynylferrocene is typically synthesized using various methods, including the Wittig reaction between ferrocene carboxaldehyde and chloromethylentriph-enylphosphonium ylid (Rodriguez et al., 1996), and by reaction of formylferrocene with triphenylphosphine and carbon tetrachloride followed by dehydrohalogenation (Luo et al., 2000).
Molecular Structure Analysis
Ethynylferrocene's molecular structure features a ferrocene unit bonded to an ethynyl group. Its structure analysis has been performed using various techniques, including X-ray diffraction (Schottenberger et al., 1999).
Chemical Reactions and Properties
Ethynylferrocene participates in various chemical reactions, including the Sonogashira coupling reaction and reactions with Cp*Rh half-sandwich complexes (Herberhold et al., 2001). It's used in labeling organic biomolecules (Coutouli-argyropoulou et al., 2003).
Physical Properties Analysis
Ethynylferrocene exhibits unique electrochemical properties, such as reversible ferrocene-based oxidation processes, making it a key synthon for redox-switchable molecular systems (Grelaud et al., 2013).
Chemical Properties Analysis
It demonstrates interesting reactivity towards various substrates and conditions, including reactions with arenesulphenyl chlorides and oligomerization in the presence of specific catalysts (Floris et al., 1986).
Potassium Orthovanadate: Detailed Information
Potassium orthovanadate is a chemical compound with the formula K_3VO_4. It is used in various applications, including as a catalyst and in material science.
Synthesis Analysis
Potassium orthovanadate can be synthesized by methods such as the reaction of vanadium oxide with potassium compounds under specific conditions. The synthesis has been explored in the context of preparing magnesium orthovanadate and pyrovanadate (Kung & Kung, 1992).
Molecular Structure Analysis
The molecular structure of potassium orthovanadate and its derivatives, like potassium oxodiperoxovanadate, has been studied, revealing insights into its crystal structure and lattice parameters (Lesnugin et al., 2001).
Chemical Reactions and Properties
Potassium orthovanadate participates in reactions under specific conditions and exhibits properties useful in catalysis and material science. Its interaction with various organic and inorganic substances has been studied, demonstrating its versatility in different chemical environments.
Physical Properties Analysis
Physical properties such as X-ray diffraction patterns and thermogravimetric data have been investigated, providing insights into its stability and behavior under various conditions (Titova et al., 2008).
Propriétés
Numéro CAS |
1271-47-2 |
|---|---|
Nom du produit |
Ethynylferrocene |
Formule moléculaire |
C12H10Fe 10* |
Poids moléculaire |
210.05 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



